1-(3,4-Dimethoxyphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione
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Overview
Description
1-(3,4-Dimethoxyphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione is a synthetic organic compound that belongs to the pyrazine family This compound is characterized by its unique structure, which includes a pyrazine ring substituted with a 3,4-dimethoxyphenyl group and a 4-ethenylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazine ring: This can be achieved through the condensation of appropriate diketones with diamines under acidic or basic conditions.
Introduction of the 3,4-dimethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions using 3,4-dimethoxybenzene and suitable electrophiles.
Attachment of the 4-ethenylphenylmethyl group: This can be accomplished through a Friedel-Crafts alkylation reaction using 4-ethenylbenzyl chloride and a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to specific receptors: Modulating the activity of enzymes or receptors involved in cellular processes.
Interfering with cellular pathways: Affecting signal transduction pathways, leading to changes in cell behavior.
Inducing oxidative stress: Generating reactive oxygen species that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-4-phenylpyrazine-2,3-dione: Lacks the 4-ethenylphenylmethyl group, which may result in different chemical and biological properties.
1-(3,4-Dimethoxyphenyl)-4-(4-methylphenyl)pyrazine-2,3-dione: Contains a 4-methylphenyl group instead of the 4-ethenylphenylmethyl group, leading to variations in reactivity and applications.
Uniqueness
1-(3,4-Dimethoxyphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione is unique due to the presence of both the 3,4-dimethoxyphenyl and 4-ethenylphenylmethyl groups
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-4-15-5-7-16(8-6-15)14-22-11-12-23(21(25)20(22)24)17-9-10-18(26-2)19(13-17)27-3/h4-13H,1,14H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCWMZWGNLRCDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)C=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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